molecular formula C12H11BrO2 B1284277 1-Bromo-2,3-dimethoxynaphthalene CAS No. 222555-02-4

1-Bromo-2,3-dimethoxynaphthalene

Cat. No. B1284277
M. Wt: 267.12 g/mol
InChI Key: XZZRGEPWNYCNGI-UHFFFAOYSA-N
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Description

1-Bromo-2,3-dimethoxynaphthalene is a brominated naphthalene derivative with methoxy groups at the 2nd and 3rd positions. It is a compound of interest due to its potential applications in various chemical syntheses and its structural properties that can be analyzed using different spectroscopic and computational methods.

Synthesis Analysis

The synthesis of brominated naphthalene derivatives can be achieved through various methods. For instance, the Diels-Alder reaction has been utilized to synthesize regioisomeric 1,4-dihydro-1,4-epoxynaphthalenes, which upon deoxygenation can yield 1-bromo-naphthalene derivatives with different substituents at the methylene positions . Additionally, bromination of dihydroxynaphthalenes can lead to dibromo derivatives, which can be further modified to produce compounds like 1-Bromo-2,3-dimethoxynaphthalene . Synthesis of related compounds, such as 2-allyl-3-bromo-1,4-dimethoxynaphthalene, has been achieved using starting materials like 1-methoxynaphthalene, followed by oxidation and rearrangement reactions .

Molecular Structure Analysis

The molecular structure and properties of 1-Bromo-2,3-dimethoxynaphthalene have been extensively studied using density functional theory (DFT) computations. The computed geometrical parameters and vibrational frequencies have shown satisfactory agreement with experimental data. The molecular electrostatic potential (MEP) mapping and natural bond orbital (NBO) analysis have been performed to analyze charge delocalization and chemical reactivity at various sites of the molecule .

Chemical Reactions Analysis

Brominated naphthalenes can undergo various chemical reactions, including functionalization and substitution. For example, a 1-bromoalumole has been shown to react with MesLi to afford a Mes-substituted alumole, demonstrating the potential for further functionalization of brominated alumoles . The reactivity of brominated naphthalenes can also be tailored to synthesize key intermediates for bioactive compounds, as seen in the synthesis of pyranonaphthoquinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-2,3-dimethoxynaphthalene have been characterized using experimental spectroscopic measurements alongside DFT calculations. The UV-Visible spectrum of the molecule has been recorded, and electronic properties such as HOMO & LUMO energies have been determined using time-dependent DFT (TD-DFT). These studies provide insights into the electronic structure and potential reactivity of the molecule .

Scientific Research Applications

Synthesis of Bioactive Compounds

1-Bromo-2,3-dimethoxynaphthalene serves as a key intermediate in the synthesis of bioactive pyranonaphthoquinones, which are naturally occurring compounds with biological activity. A study by Limaye et al. (2012) highlighted its use in constructing various biologically active pyranonaphthoquinones, utilizing 1-methoxynaphthalene as a starting material and employing Dakin's oxidation and Claisen rearrangement (Limaye, Gaur, Paradkar, & Natu, 2012).

Molecular Structure and Vibrational Analysis

In the field of theoretical structural analysis, 1-Bromo-2,3-dimethoxynaphthalene has been extensively studied. Mariappan and Sundaraganesan (2014) conducted a comprehensive study using Density Functional Theory (DFT) to analyze its molecular structure, vibrational frequencies, and other molecular properties. Their research combined experimental spectroscopic measurements with DFT calculations, offering insights into the molecule's chemical activities and conformational stability (Mariappan & Sundaraganesan, 2014).

Charge Transfer and Fluorescence Studies

The compound's interaction with different π-acceptors has been the subject of research in the context of fluorescence and charge transfer. El-Kemary (1995) investigated the quenching of fluorescence by various acceptors and studied the formation of charge transfer complexes (CTCs) with different π-acceptors in dichloromethane (El-Kemary, 1995).

Novel Synthetic Methods

Yin Hong (2006) developed a novel synthetic method for producing 2-Bromo-3-methyl-1,4-dimethoxynaphthalene, an important intermediate in the synthesis of menaquinone. This process demonstrated the utility of 1-Bromo-2,3-dimethoxynaphthalene in creating valuable chemical intermediates (Hong, 2006).

Safety And Hazards

1-Bromo-2,3-dimethoxynaphthalene is classified as causing serious eye damage and being very toxic to aquatic life . Precautionary measures include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

properties

IUPAC Name

1-bromo-2,3-dimethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-14-10-7-8-5-3-4-6-9(8)11(13)12(10)15-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZRGEPWNYCNGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=C1OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584592
Record name 1-Bromo-2,3-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,3-dimethoxynaphthalene

CAS RN

222555-02-4
Record name 1-Bromo-2,3-dimethoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2,3-dimethoxynaphthalene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
G Mariappan, N Sundaraganesan - Journal of Molecular Structure, 2014 - Elsevier
In this work of theoretical structural analysis, a comprehensive screening of the recent DFT theoretical approach to structural analysis is presented for the molecule 1-Bromo-2,3-…
Number of citations: 7 www.sciencedirect.com
H Brunner, G Olschewski, B Nuber - Synthesis, 1999 - thieme-connect.com
N, N-Ligands with combined binaphthyl/bipyridyl structure were synthesized by palladium-catalyzed coupling of 1-naphthylboronic acids with 1-halogenoisoquinoline derivates and with …
Number of citations: 20 www.thieme-connect.com
RA Shinde, VA Adole, BS Jagdale… - Journal of the Indian …, 2021 - Elsevier
In an endeavor to develop antibacterial agents, a series of six 1,4-benzodioxan-6-yl substituted chalcone derivatives were synthesized by the base-catalyzed Claisen-Schmidt reaction …
Number of citations: 25 www.sciencedirect.com
RW Baker, Z Brkic, MV Sargent… - Australian Journal of …, 2000 - CSIRO Publishing
The synthesis of diastereo-enriched substituted (4S)-4-isopropyl-2-(2,2′-binaphthalen-1-yl)-4,5-dihydrooxazoles from substituted 2-naphthalenylmagnesium bromides and (4S)-4-…
Number of citations: 27 www.publish.csiro.au
H Xu - 2006 - search.proquest.com
Nitric oxide (NO) is known to be a critical regulatory molecule that is involved in a large number of biological processes. Pharmacological compounds that release NO have proven …
Number of citations: 2 search.proquest.com
A Korotkov - 2013 - Citeseer
This thesis describes the development of several new methodologies that enable efficient construction of highly functionalized hydroxydihydrofurans by the means of Interrupted Feist-…
Number of citations: 2 citeseerx.ist.psu.edu
F Jafari-Moghaddam, SA Beyramabadi… - Journal of Molecular …, 2018 - Elsevier
Three oxovanadium(IV) complexes of the pyridoxal Schiff bases have been newly synthesized and characterized. The used Schiff bases were N,N′-dipyridoxyl(ethylenediamine), N,N…
Number of citations: 34 www.sciencedirect.com
S Askarian, SA Beyramabadi, F Badmasti… - Journal of Molecular …, 2021 - Elsevier
In the current study, we synthesized new vanadyl complexes of the N,N′-dipyridoxyl(1,2-propanediamine) Schiff bases and characterized them by experimental and theoretical …
Number of citations: 2 www.sciencedirect.com
AC Glass - 2011 - search.proquest.com
Tetra-ortho-substituted aryl naphthalenes (TOANs) are a motif of great importance, being present in biologically active natural products, chiral ligands, and building blocks relevant to …
Number of citations: 3 search.proquest.com
CW Cheung, SL Buchwald - The Journal of Organic Chemistry, 2014 - ACS Publications
A method for the hydroxylation of aryl and heteroaryl halides, promoted by a catalyst based on a biarylphosphine ligand tBuBrettPhos (L5) and its corresponding palladium precatalyst (1…
Number of citations: 62 pubs.acs.org

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